4,4-Difluoro-1-cyclohexanecarboxylic anhydride
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Overview
Description
4,4-Difluoro-1-cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H18F4O3 It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further connected to a carboxylic anhydride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction could produce difluorocyclohexanol .
Scientific Research Applications
4,4-Difluoro-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-cyclohexanecarboxylic anhydride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance its reactivity and influence its interactions with enzymes and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: This compound is closely related and shares similar chemical properties.
Cyclohexanecarboxylic acid derivatives: These compounds have similar structural features but lack the fluorine atoms, which significantly alter their reactivity and applications.
Uniqueness: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18F4O3 |
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Molecular Weight |
310.28 g/mol |
IUPAC Name |
(4,4-difluorocyclohexanecarbonyl) 4,4-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18F4O3/c15-13(16)5-1-9(2-6-13)11(19)21-12(20)10-3-7-14(17,18)8-4-10/h9-10H,1-8H2 |
InChI Key |
CLEVEZHHCYIWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OC(=O)C2CCC(CC2)(F)F)(F)F |
Origin of Product |
United States |
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